Enhanced Electrophilicity at Sulfonyl Sulfur vs. Non-Halogenated Prop-2-ene-1-sulfonyl chloride
The electron-withdrawing effect of the chloro substituent in 2-chloroprop-2-ene-1-sulfonyl chloride increases the partial positive charge on the sulfonyl sulfur atom relative to the non-halogenated analog, prop-2-ene-1-sulfonyl chloride. This is a class-level inference based on established principles of substituent effects in sulfonyl chlorides [1]. While direct comparative kinetic data for this specific pair is not available in the primary literature, studies on related arenesulfonyl chlorides demonstrate that electron-withdrawing groups (EWGs) accelerate nucleophilic substitution at sulfur by enhancing the electrophilicity of the reaction center [2]. The presence of the chlorine is therefore predicted to make this compound a more reactive electrophile than its parent, non-halogenated structure.
| Evidence Dimension | Relative Electrophilicity of Sulfonyl Sulfur |
|---|---|
| Target Compound Data | Predicted to be a stronger electrophile due to the -I (inductive) effect of the α-chloro substituent. |
| Comparator Or Baseline | Prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride, CAS 14418-84-9) |
| Quantified Difference | Qualitative increase in electrophilicity; direct quantitative data unavailable. |
| Conditions | Nucleophilic substitution at sulfonyl center; predicted based on substituent effect principles. |
Why This Matters
This increased electrophilicity can translate to faster reaction rates with weak nucleophiles or enable reactions under milder conditions, a critical consideration for synthetic route planning and procurement decisions where a more reactive building block is required.
- [1] Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. John Wiley & Sons. View Source
- [2] Arcoria, A., et al. (1973). The Kinetics and Mechanism of the Reactions of Aromatic Sulphonyl Chlorides with Anilines in Methanol; Brønsted and Hammett Correlations. Journal of the Chemical Society, Perkin Transactions 2. View Source
